Sodium dodecyl sulfate-d25

Description

Foundational Role of SDS-d25 in Mimetic Systems and Colloidal Science

Mimetic Systems: SDS micelles are frequently used as a simplified model system to mimic biological membranes. acs.org These micelles provide a hydrophobic core and a hydrophilic surface, similar to the lipid bilayers of cells. Studying the interaction of peptides and proteins with these micelles can provide insights into their behavior in a membrane environment. SDS-d25 is particularly useful in these studies, as it allows for the detailed structural characterization of the embedded biomolecule without interference from the surrounding micelle in NMR studies. nih.govbiorxiv.org For example, research on the antimicrobial peptides myxinidin (B1577332) and WMR used fully deuterated SDS (d25) to prepare membrane-mimetic micelles for structural analysis by NMR. biorxiv.org

Colloidal Science: In colloidal science, SDS-d25 is instrumental in understanding the self-assembly and interaction of surfactants. The ability to use contrast variation in SANS experiments has enabled detailed investigations into the structure of surfactant aggregates. aip.org For example, by using a deuterated version of SDS, researchers can focus solely on the structural properties of the surfactant micelles in a mixture, even in the presence of other components like cellulose (B213188) nanofibrils. aip.org This has been crucial in studying phenomena such as the solubilization of perfumes in micelles and the in-plane distribution of surfactants in mixed cationic and anionic systems. ill.euacs.org

Detailed research findings have demonstrated the utility of SDS-d25 across various applications. For instance, studies on the M13 bacteriophage coat protein in SDS micelles have utilized the deuterated surfactant to characterize the protein's structure and dynamics. acs.org In another application, the permeation and interaction of SDS with the stratum corneum, the outermost layer of the skin, has been investigated using acyl chain perdeuterated SDS to spectroscopically distinguish the exogenous surfactant from the endogenous lipids. researchgate.net

| Property | Value | Source(s) |

| Molecular Formula | C12D25NaO4S | medchemexpress.com |

| Molecular Weight | 313.53 g/mol | medchemexpress.comnih.gov |

| CAS Number | 110863-24-6 | scbt.comsigmaaldrich.com |

| Appearance | White to off-white solid | medchemexpress.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |

| Application Area | Technique | Rationale for using SDS-d25 | Key Findings |

| Biomolecular NMR | NMR Spectroscopy | Provides a "background-free" spectrum for structural analysis of proteins and peptides in micelles. | Enabled determination of the preferred conformation of proadrenomedullin N-terminal 20 peptide in a membrane-mimetic environment. nih.gov |

| Colloidal Science | Small-Angle Neutron Scattering (SANS) | Allows for contrast variation to selectively study the structure and organization of surfactant assemblies. | Facilitated the investigation of the in-plane distribution of cationic and anionic surfactants in mixed micelles. ill.eu |

| Materials Science | Infrared Spectroscopy | Enables unequivocal spectroscopic detection of the deuterated surfactant to study its interaction with materials like skin. | Revealed that SDS reduces the amount of orthorhombic phase and increases the amount of hexagonally packed lipid in the stratum corneum. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-YCGROXIYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

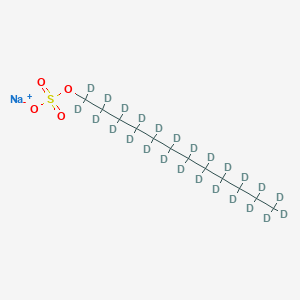

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635724 | |

| Record name | Sodium (~2~H_25_)dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110863-24-6 | |

| Record name | Sodium (~2~H_25_)dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulfate-d25 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Analytical Validation of Sodium Dodecyl Sulfate D25

Synthetic Pathways for Perdeuterated Dodecyl Chains

The primary route for the synthesis of sodium dodecyl sulfate-d25 involves the sulfation of a perdeuterated dodecyl alcohol precursor, specifically n-dodecanol-d25 (CD₃(CD₂)₁₁OH). tandfonline.comresearchgate.net This process underscores the importance of first obtaining the fully deuterated alkyl chain.

The synthesis of SDS-d25 is achieved by reacting n-dodecanol-d25 with a sulfating agent, such as sulfur trioxide or a related compound, followed by neutralization with a sodium base (e.g., sodium hydroxide (B78521) or sodium carbonate) to yield the final sodium salt. tandfonline.com The general reaction scheme is illustrated in Figure 1.

Figure 1: Synthesis of this compound

A simplified reaction showing the sulfation of n-dodecanol-d25.

CD₃(CD₂)₁₁OH + SO₃ → CD₃(CD₂)₁₁OSO₃H

CD₃(CD₂)₁₁OSO₃H + NaOH → CD₃(CD₂)₁₁OSO₃Na + H₂O

The synthesis of the critical precursor, n-dodecanol-d25, can be approached through various methods. One established method involves the catalytic reduction of a perdeuterated lauric acid or its ester derivative using strong reducing agents in a deuterated solvent. Another approach involves multi-step organic synthesis starting from smaller deuterated building blocks. General strategies for producing deuterium-labeled compounds often involve classical synthesis with deuterated precursors or employing hydrogen/deuterium-exchange reactions at carbon centers. tandfonline.com The availability of high-purity n-dodecanol-d25 is the limiting step in producing high-quality SDS-d25. tandfonline.comresearchgate.net

Isotopic Purity and Degree of Deuteration Characterization

Analytical validation is essential to confirm the successful synthesis and purity of SDS-d25. The two primary parameters assessed are chemical purity and isotopic purity (the degree of deuteration). Commercially available research-grade SDS-d25 typically features a chemical purity of 98% or greater and an isotopic purity of at least 98 atom % D. sigmaaldrich.comisotope.com

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used for characterization.

Mass Spectrometry (MS): This technique confirms the incorporation of deuterium (B1214612) atoms by analyzing the molecular weight of the compound. Non-deuterated SDS has a molecular weight of approximately 288.38 g/mol . avantorsciences.com The substitution of 25 hydrogen atoms (atomic mass ~1) with 25 deuterium atoms (atomic mass ~2) results in a significant mass shift. The expected molecular weight for SDS-d25 is approximately 313.53 g/mol , a mass shift of M+25, which is a key identifier in its mass spectrum. sigmaaldrich.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) is particularly effective for determining the degree of deuteration. In a sample of highly deuterated SDS-d25, the proton signals corresponding to the dodecyl chain should be virtually absent. Any residual signals can be quantified to determine the percentage of non-deuterated sites, thereby providing a precise measure of isotopic enrichment. The compound is specifically designed for use in NMR studies of proteins, where its lack of proton signals prevents interference from the detergent micelle, allowing for clear observation of the protein's signals. tandfonline.com

The physical and chemical properties of a typical batch of research-grade this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | CD₃(CD₂)₁₁OSO₃Na | sigmaaldrich.comisotope.com |

| Molecular Weight | 313.53 g/mol | medchemexpress.comsigmaaldrich.comnih.gov |

| CAS Number | 110863-24-6 | medchemexpress.comsigmaaldrich.comisotope.comnih.gov |

| Appearance | White to off-white solid/powder | medchemexpress.com |

| Isotopic Purity | ≥98 atom % D | sigmaaldrich.com |

| Chemical Purity | ≥98% | sigmaaldrich.comisotope.com |

| Mass Shift | M+25 | sigmaaldrich.com |

| Melting Point | 204-207 °C | sigmaaldrich.comsigmaaldrich.com |

Neutron Scattering Applications of Sodium Dodecyl Sulfate D25

Small-Angle Neutron Scattering (SANS) Studies

SANS is a powerful technique for characterizing the structure of materials on the nanoscale, typically from 1 to 100 nanometers. By utilizing SDS-d25, researchers can manipulate the scattering contrast between different components in a solution, such as the surfactant micelles and the solvent, providing detailed insights into their organization.

Elucidation of Micellar Aggregation Numbers, Dimensions, and Morphology

The use of deuterated surfactants like SDS-d25 in SANS experiments is fundamental for determining the precise size, shape, and aggregation number of micelles. By performing measurements on solutions containing either hydrogenous (h-SDS) or deuterated (d-SDS) surfactants in deuterated water (D2O), researchers can effectively isolate the scattering contribution of the micelles.

Studies have shown that SDS micelles are typically not perfectly spherical but are often slightly compressed, forming oblate ellipsoidal structures. The dimensions of these micelles are influenced by factors such as concentration and temperature. For instance, as temperature increases, SDS micelles tend to shrink in size. At a concentration of 0.3 M, SDS micelles in the presence of 0.1 M salts have been observed to be ellipsoidal with dimensions of approximately 29.8 Å by 16.7 Å, corresponding to an aggregation number of 86. The aggregation number, which represents the number of surfactant molecules in a single micelle, can also be influenced by the addition of salts and changes in surfactant concentration. For example, increasing SDS concentration can lead to a transition from spherical to ellipsoidal or rod-like micelles.

| Added Salt | Major Axis (a) (Å) | Minor Axis (b) (Å) | Aggregation Number (N) |

|---|---|---|---|

| None | 29.8 | 16.7 | 86 |

| NaBr | - | 16.7 | 102 |

| KBr | - | 16.7 | 120 |

| CsBr | 46.7 | 16.7 | 135 |

Investigation of Micellar Compositional Distribution in Mixed Surfactant Systems

In systems containing a mixture of surfactants, SANS with contrast variation using SDS-d25 is a key method to investigate the composition of the resulting mixed micelles. By systematically varying the H2O/D2O ratio of the solvent, the scattering contrast can be adjusted to highlight different components of the system. This approach allows for the determination of the distribution of the two surfactant types among the micelles.

For an ideal mixture of SDS and SDS-d25, it is expected that the two components would be randomly distributed within the micelles, leading to a narrow, binomial composition distribution. SANS experiments on an SDS/SDS-d25 system in 200 mM NaCl found a variance of the micelle composition distribution (σ) of 0.006 ± 0.030, a value even smaller than that predicted for an ideal binomial distribution, indicating very uniform mixing. This contrasts with other mixed surfactant systems where broader, and sometimes bimodal, distributions are observed, indicating non-ideal mixing behavior. The use of both protonated and deuterated SDS has also been instrumental in determining the composition of mixed micelles formed with other types of surfactants, such as dodecylmalono-bis-N-methylglucamide (DBNMG) and poly(propylene oxide) methacrylate (B99206) (PPOMA), revealing no evidence of segregation within the mixed micelles in the former case.

Analysis of Molecular Exchange Kinetics and Micelle Randomization

Time-resolved SANS (TR-SANS) studies utilizing mixtures of protonated (h-SDS) and deuterated (d-SDS) micelles provide a direct way to measure the kinetics of molecular exchange between micelles. When solutions of h-SDS and d-SDS micelles are mixed, the surfactant molecules exchange between micelles until a randomized distribution is achieved. This randomization process can be monitored by TR-SANS because the scattering intensity changes as the contrast between the micelles and the solvent evolves.

Research has shown that the randomization of SDS micelles occurs in a two-step process. An initial, almost instantaneous step leads to the randomization of approximately 80% of the micelles. This is followed by a much slower process that can span over 100 hours, which is thought to be dominated by the formation of domains rich in either h-SDS or d-SDS within the micelles before

Neutron Reflectometry (NR) Studies at Interfaces

Structural Probing of Surfactant Monolayers and Multilayers at Air/Water Interfaces

Neutron reflectivity is a key technique for investigating the structure of surfactant monolayers and multilayers at the air/water interface. By analyzing the reflection of a neutron beam from the interface, detailed information about the layer's thickness, roughness, and composition can be obtained. The use of SDS-d25 is crucial in these experiments as it provides a strong scattering contrast against air and various aqueous subphases (D₂O, H₂O, or a mixture called air contrast matched water - ACMW).

In studies of pure SDS monolayers at twice its critical micelle concentration (CMC), neutron reflectivity data can be modeled to determine key structural parameters. A common approach is to model the interface with distinct layers for the surfactant's hydrophobic tail and hydrophilic headgroup. kcl.ac.uk For an SDS monolayer, the hydrated headgroup layer thickness is estimated to be around 4.0 Å. kcl.ac.uk

The power of using SDS-d25 is particularly evident in studies of mixed systems, where it can be used in conjunction with hydrogenated (non-deuterated) molecules to isolate the structural contribution of each component. For instance, in mixed films of the cationic polymer poly-l-lysine (PLL) and SDS-d25, neutron reflectivity can resolve the interfacial composition and structure. At maximum film compression, these studies have revealed the formation of extended structures beneath the primary surfactant monolayer. nih.gov

Similarly, the interaction between gelatin and SDS at the air/water interface has been explored using neutron reflection with SDS-d25. These studies show that at low SDS concentrations, the presence of gelatin significantly enhances the adsorption of the surfactant. The thickness of the adsorbed layer in these mixed systems is often larger than that of a pure surfactant layer, suggesting that the gelatin roughens the layer and that some SDS molecules may be immersed just below the primary interface. For example, in a gelatin-SDS system, the surfactant layer thickness was observed to be between 22 and 35 Å, which is considerably thicker than the approximately 19 Å layer of pure SDS.

The table below summarizes typical structural parameters for SDS-d25 containing monolayers at the air/water interface, as determined by neutron reflectivity.

| System | Component(s) | Layer Thickness (Å) | Surface Excess (µmol/m²) | Area per Molecule (Ų) |

| Pure SDS Monolayer | SDS-d25 | ~19 | ~4.2 | ~40 |

| Mixed PLL/SDS Film | PLL / SDS-d25 | - | 5.7 ± 0.3 | ~29 |

| Mixed Gelatin/SDS Layer | Gelatin / SDS-d25 | 22 - 35 | - | - |

Note: The values presented are illustrative and can vary depending on the specific experimental conditions such as concentration, temperature, and subphase composition. The area per molecule is calculated from the surface excess.

Dynamic Studies of Adsorption and Interfacial Compositional Changes

Time-resolved neutron reflectivity allows for the study of the kinetics of adsorption and changes in the composition of interfacial layers. By taking sequential measurements, it is possible to track how the amount of SDS-d25 at the air/water interface evolves over time, especially in response to the introduction of other species.

A notable example is the study of the interaction between hexane (B92381) vapor and a pre-formed SDS monolayer at the air/water interface. By using deuterated SDS (d25-SDS) and hydrogenated hexane, the surface excess of the surfactant could be monitored in real-time. These experiments revealed a dynamic interplay between the two components.

Initially, upon exposure to hexane vapor, a cooperative adsorption process was observed at intermediate bulk SDS concentrations (e.g., 0.04 mM). This means that the presence of hexane at the interface actually increased the amount of SDS adsorbed from the aqueous subphase. However, as the system reached equilibrium, and at higher bulk SDS concentrations, a competitive interaction became dominant, where the adsorption of hexane led to a reduction in the surface excess of SDS.

The following table illustrates the dynamic changes in the surface excess of SDS at an intermediate concentration upon interaction with hexane vapor, as determined by time-resolved neutron reflectivity.

| Condition | Bulk SDS Concentration (mM) | Surface Excess of SDS (µmol/m²) |

| Before Hexane Exposure | 0.04 | < 0.5 |

| During Hexane Exposure (Cooperative Adsorption) | 0.04 | > 0.5 |

| After Venting Hexane | 0.04 | < 0.5 |

Note: The values are approximate and demonstrate the trend of cooperative adsorption followed by a return to the initial state after the removal of the interacting species.

These dynamic studies are crucial for understanding a wide range of phenomena where interfacial properties change over time, such as in foaming, emulsification, and the delivery of active molecules to surfaces. The use of SDS-d25 in these time-resolved neutron scattering experiments is indispensable for selectively tracking the behavior of the surfactant amidst other components in the system.

Nuclear Magnetic Resonance Nmr Spectroscopic Applications of Sodium Dodecyl Sulfate D25

Deuterium (B1214612) NMR (2H-NMR) for Aliphatic Chain Dynamics and Orientational Order

Deuterium NMR (2H-NMR) studies on specifically deuterated SDS, including at the α, γ, and ω positions, provide insights into the dynamics of the surfactant's alkyl chain within the micellar environment. rsc.orgrsc.org By analyzing relaxation data at different magnetic field strengths, researchers can apply models like the "two-step" model of relaxation to determine fast correlation times and order parameters for various positions along the hydrocarbon chain. rsc.orgrsc.org

Proton NMR (1H-NMR) and Multi-Nuclear NMR (e.g., 1H-13C HSQC) for Biomolecular Structure Determination in SDS-d25 Micelles

The use of SDS-d25 is pivotal in proton (¹H) and multi-nuclear NMR studies for determining the three-dimensional structures of biomolecules, such as peptides and proteins, within a membrane-mimicking environment. tandfonline.complos.orgresearchgate.net By rendering the detergent itself "invisible" in ¹H-NMR spectra, SDS-d25 allows for the unambiguous observation of signals from the biomolecule of interest. tandfonline.com This is critical for resolving overlapping signals and enabling accurate resonance assignments, which are the foundation of structure determination. nih.gov

Techniques like 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy), TOCSY (Total Correlation Spectroscopy), and DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy) are employed to gather structural restraints, such as interproton distances. cyut.edu.twnih.gov For instance, the structures of peptides like a fragment of the human APG1 gene receptor and two fragments of human apolipoprotein E have been successfully determined in SDS-d25 micelles using these methods. cyut.edu.twnih.gov

Furthermore, multi-nuclear experiments like ¹H-¹³C and ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) are often used, sometimes on samples with natural abundance of ¹³C and ¹⁵N, to supplement the proton data and achieve more comprehensive resonance assignments. plos.orgnih.gov The ability to obtain high-resolution spectra in SDS-d25 micelles has been instrumental in characterizing the helical structures of various peptides and proteins. tandfonline.comcdnsciencepub.com

Investigation of Peptide and Membrane Protein Conformational States and Dynamics in SDS-d25 Environments

SDS-d25 micelles provide a versatile environment for investigating the conformational states and dynamic properties of peptides and membrane proteins. The anionic nature of SDS micelles can mimic the negatively charged surfaces of bacterial membranes, making them a relevant model system for studying antimicrobial peptides. benthamopen.com

NMR studies in SDS-d25 have revealed that peptides can undergo significant conformational transitions upon interaction with the micelle. For example, some peptides that are unstructured in aqueous solution adopt a well-defined α-helical conformation when bound to SDS-d25 micelles. uq.edu.au The stability and nature of these conformations can be further probed by analyzing factors like the temperature coefficients of amide protons. cyut.edu.tw Research has shown that the conformation of a peptide within the micelle can also evolve over time, transitioning from a disordered state to a more stable, ordered structure. mdpi.com

The choice of detergent can significantly influence the observed conformation. For instance, the transmembrane fragment TM4 of the bilitranslocase protein adopts a more extended α-helical structure in the zwitterionic DPC micelles compared to the anionic SDS-d25 micelles. researchgate.netsemanticscholar.org This highlights the importance of using different micellar environments to gain a comprehensive understanding of a protein's conformational landscape. The dynamics of these biomolecules within the micelle, from the ps-ns timescale of bond vibrations to slower collective motions, can also be characterized, providing insights into their functional mechanisms. researchgate.netnih.gov

| Peptide/Protein | Observed Conformation in SDS-d25 | Key Findings | References |

|---|---|---|---|

| Mastoparan | Straight amphiphilic α-helix | High-order parameters and periodic chemical shifts of amide protons. | nih.gov |

| Apolipoprotein E fragments | Amphipathic G* helix | Three-dimensional structures were calculated from NOE volumes. | cyut.edu.tw |

| Aβ(25-35) | Transitions from unstable β-like to stable α-helix | Conformation stabilizes over a period of 7 days. | mdpi.com |

| Brome mosaic virus protein 1a (helix A) | α-helical conformation for residues 397-406 | 3D structure determined using NOE restraints and dihedral angle constraints. | tandfonline.comtandfonline.com |

| Uperin 3.5 wt | Well-defined α-helical structure | Transitions from an unstructured state in water. | uq.edu.au |

Elucidation of Drug-Micelle and Ligand-Protein Interactions in SDS-d25 Systems

SDS-d25 micelles serve as a valuable model system for elucidating the interactions between drugs, ligands, and their target proteins using NMR spectroscopy. nih.govuea.ac.uk The use of the deuterated surfactant eliminates interfering signals, allowing for a clear observation of the changes in the NMR parameters of the drug or ligand upon binding to the micelle or a micelle-embedded protein. researchgate.net

By monitoring changes in chemical shifts and measuring intermolecular NOEs, the location and orientation of a drug within the micelle can be determined. nih.gov Studies have shown that macrolide antibiotics, for instance, bind to SDS micelles primarily through electrostatic interactions between their positively charged amino groups and the negatively charged sulfate (B86663) headgroups of SDS. acs.org This binding is generally stronger in anionic SDS micelles compared to zwitterionic DPC micelles. acs.org

Furthermore, SDS-d25 is employed to study the interactions of ligands with membrane proteins solubilized within the micelles. For example, the binding of neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132) to a receptor embedded in SDS-d25 micelles has been investigated by monitoring changes in the ¹H-NMR spectrum. tandfonline.com Similarly, the interaction of anesthetic compounds with the ion channel gramicidin (B1672133) A in SDS-d25 micelles was studied by observing changes in the chemical shifts of the tryptophan indole (B1671886) N-H protons near the channel entrance. tandfonline.com These studies provide critical information on how drugs and ligands interact with membrane-mimetic environments and their protein targets at a molecular level.

| System Studied | NMR Technique(s) | Key Findings | References |

|---|---|---|---|

| Macrolide antibiotics and SDS micelles | Diffusion NMR | Binding is stronger to negatively charged SDS than to zwitterionic DPC micelles, driven by electrostatic interactions. | acs.org |

| Dopamine/acetylcholine and resorcinarene (B1253557) receptor | ¹H-NMR | Demonstrated the interaction of neurotransmitters with a receptor in a micellar environment. | tandfonline.com |

| Anesthetics and gramicidin A | 2D ¹H-¹H NOESY | Anesthetic compounds altered chemical shifts of tryptophan protons near the channel entrance, suggesting interaction at the peptide-lipid-water interface. | tandfonline.com |

| Nisin Z and Lipid II | ¹⁵N-¹H HSQC titration, ¹⁵N{¹H}-NOE | Only the N-terminal part of nisin strongly interacts with lipid II within the SDS micelle. | uu.nl |

Computational Modeling and Simulation Approaches for Sodium Dodecyl Sulfate D25 Systems

Atomistic and Coarse-Grained Molecular Dynamics Simulations of SDS-d25 Aggregates

Molecular dynamics (MD) simulations are a cornerstone of computational studies on SDS-d25, allowing researchers to observe the motion and interaction of individual atoms or molecular groups over time. These simulations are broadly categorized into atomistic and coarse-grained models, each offering a unique balance of detail and computational feasibility.

Atomistic Simulations: In all-atom (AA) MD simulations, every atom in the system, including the deuterium (B1214612) atoms of SDS-d25 and the surrounding water molecules, is explicitly represented. This high level of detail allows for the precise study of molecular interactions, such as hydrogen bonding and van der Waals forces. Key aspects of atomistic simulations of SDS aggregates include:

Force Fields: The accuracy of an atomistic simulation is highly dependent on the chosen force field, which defines the potential energy of the system. Commonly used force fields for SDS simulations include CHARMM36, OPLS (Optimized Potentials for Liquid Simulations), and GROMOS. nih.govcolab.ws The selection of parameters, particularly for the sodium ions and the sulfate (B86663) headgroup, can significantly impact the simulated aggregate structures. nih.gov For instance, certain force fields may lead to the formation of unrealistic bicelle structures instead of spherical or rodlike micelles, especially at high aggregation numbers. nih.gov

System Setup: Simulations can be initiated either with SDS molecules randomly distributed in the simulation box to observe spontaneous self-assembly or from a pre-assembled micellar structure to study the equilibrium properties of an existing aggregate. nih.govprinceton.eduresearchgate.net

Structural Analysis: From the simulation trajectories, a wealth of structural data can be extracted. This includes the micelle's size and shape, often characterized by its radius of gyration and eccentricity. researchgate.net The conformation of the dodecyl chains can be analyzed through dihedral angle distributions to determine the probability of gauche defects, or kinks, in the hydrocarbon tails. princeton.edu Furthermore, simulations can provide detailed information on counterion (Na+) distribution around the micelle and the extent of water penetration into the hydrophobic core. researchgate.net

Coarse-Grained Simulations: While atomistic models provide high resolution, they are computationally expensive, limiting them to relatively small system sizes and short timescales. Coarse-grained (CG) MD simulations address this limitation by grouping several atoms into single interaction sites or "beads." researchgate.net For SDS, a typical CG model might represent the hydrophilic sulfate headgroup as one bead and the hydrophobic tail as three or four beads. researchgate.net

Advantages: This simplification reduces the number of particles and smooths the energy landscape, allowing for simulations of much larger systems over longer durations (microseconds or more). This makes CG-MD particularly suitable for studying dynamic processes like micelle formation and fusion, or the phase behavior of concentrated surfactant solutions. princeton.edu

Force Fields and Models: The MARTINI force field is a widely used framework for CG simulations of biomolecular and soft matter systems, including SDS. researchgate.net To prevent artifacts like the freezing of coarse-grained water at room temperature, some models introduce "antifreeze" particles. researchgate.net

Validation: A crucial step in using CG models is to ensure they accurately reproduce key properties of the system. The results from CG simulations, such as aggregate size and shape, are often compared with data from atomistic simulations or experimental results to validate the model's accuracy. researchgate.net

Table 1: Comparison of Atomistic and Coarse-Grained Simulation Approaches for SDS-d25

| Feature | Atomistic (AA) Molecular Dynamics | Coarse-Grained (CG) Molecular Dynamics |

|---|---|---|

| Resolution | Explicit representation of every atom. | Groups of atoms are represented as single "beads". |

| Detail Level | High; allows for detailed analysis of specific interactions like hydrogen bonds. | Lower; focuses on mesoscale phenomena and collective behavior. |

| Timescale | Typically nanoseconds (ns). princeton.edu | Microseconds (µs) to milliseconds (ms). |

| System Size | Smaller systems (e.g., a single micelle in a water box). researchgate.net | Larger systems (e.g., multiple micelles, complex phase behavior). |

| Typical Applications | Detailed structural analysis of a single aggregate, solvent-surfactant interactions, force field validation. nih.govresearchgate.net | Kinetics of micellization, phase transitions, interactions between multiple aggregates. princeton.eduresearchgate.net |

| Example Force Fields | CHARMM, OPLS, GROMOS. nih.gov | MARTINI. researchgate.net |

Theoretical Frameworks for Predicting Micellar Behavior and Mixed System Thermodynamics

Beyond direct simulation, various theoretical frameworks are employed to predict the behavior of SDS-d25 micelles and the thermodynamics of systems in which they participate. These models provide a quantitative basis for understanding and anticipating surfactant properties.

Partition Coefficient Prediction: A key parameter describing the behavior of mixed systems is the partition coefficient (Kmw), which quantifies the distribution of a solute between the micellar and aqueous phases. mdpi.comnih.gov

Density-Functional Theory (DFT): Computational methods based on DFT can be used to predict the free energy of solutes in different environments. mdpi.com The Solvation Model Based on Density (SMD) is one such approach used to estimate solvation-free energies and, subsequently, partition coefficients in SDS micellar systems. mdpi.com

Fragmental Constant Approach (FCA): This empirical model predicts the log Kmw by summing the contributions of a molecule's constituent atomic or functional groups. nih.gov The model uses a database of "fragmental constants" derived from experimental data for a training set of molecules, allowing for the a priori prediction of retention behavior in techniques like micellar electrokinetic chromatography. nih.gov

Thermodynamics of Micellization: The formation of micelles is a thermodynamically driven process governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). conicet.gov.arresearchgate.net

Closed Association Model: This is a simplified model that describes micellization as an equilibrium between free surfactant monomers and monodispersed micelles. conicet.gov.ar By measuring the critical micelle concentration (CMC) at different temperatures, typically through conductometry, one can calculate the standard thermodynamic parameters of micellization. conicet.gov.arresearchgate.net For SDS, the process is known to be spontaneous (negative ΔG) and primarily entropy-driven, a hallmark of the hydrophobic effect. researchgate.netnih.gov

Gouy-Chapman Theory: In ionic surfactant systems like SDS, electrostatic interactions play a crucial role. The partitioning of charged SDS monomers into a membrane or micelle creates a surface potential that repels incoming monomers. nih.gov The Gouy-Chapman theory is used to model the electrical double layer at the charged interface and calculate the ion concentration near the surface, allowing for the separation of electrostatic effects from the intrinsic partitioning equilibrium. nih.gov

Predicting Mixed System Behavior: In the presence of additives like salts, polymers, or drugs, the micellization behavior of SDS can change significantly. researchgate.netnih.gov Thermodynamic models can be used to describe these mixed systems. For example, studies on SDS mixed with salicylic (B10762653) acid have shown that the additive facilitates micellization, a process that remains spontaneous and entropically controlled. nih.gov These models are crucial for applications where SDS is used to solubilize other substances.

Table 2: Theoretical Frameworks for SDS-d25 Systems

| Theoretical Framework | Primary Application | Key Output/Prediction | Relevant Source(s) |

|---|---|---|---|

| Density-Functional Theory (DFT) / SMD Model | Predicting solute partitioning. | Solvation free energy, micelle-water partition coefficient (Kmw). | mdpi.com |

| Fragmental Constant Approach (FCA) | Predicting solute partitioning from structure. | Micelle-water partition coefficient (Kmw), retention factor in MEKC. | nih.gov |

| Closed Association Model | Analyzing thermodynamics of micellization. | ΔG, ΔH, and ΔS of micellization from CMC data. | conicet.gov.ar |

| Gouy-Chapman Theory | Accounting for electrostatic effects in ionic systems. | Surface potential, ion concentration at the micelle surface. | nih.gov |

| Thermodynamic Models for Mixed Micelles | Characterizing the effect of additives on micellization. | Changes in CMC, interaction parameters, thermodynamic stability. | researchgate.netnih.gov |

Integration of Computational and Experimental Data for Advanced System Understanding

The most powerful approach to understanding SDS-d25 systems involves the tight integration of computational simulations with experimental data. This synergy allows for the validation of theoretical models and provides a more complete, multi-scale picture of molecular behavior.

Combining MD Simulations and NMR Spectroscopy: Deuterium (²H) NMR is a powerful experimental technique for probing the structure and dynamics of molecules. When SDS-d25 is used as a probe in a molecular assembly, ²H-NMR spectra yield quadrupole splittings that provide information about the alignment and mobility of the deuterated aliphatic chains. core.ac.ukrsc.org This experimental data can be directly compared with deuterium order parameters (S_CD) calculated from atomistic MD simulations. iphy.ac.cn A strong correlation between the experimental and computed values serves to validate the accuracy of the simulation's force field and methodology. This integrated approach has been used to study the interaction of SDS with lipid bilayers and the localization of drugs within SDS-d25 micelles. core.ac.ukiphy.ac.cn

Pairing Simulations with Scattering Techniques: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are key experimental methods for determining the size, shape, and structure of micelles in solution. Coarse-grained MD simulations can be used to generate large ensembles of micellar structures, from which theoretical scattering profiles can be calculated. These computed profiles are then compared directly with experimental SAXS or SANS data. Agreement between the two validates the structural ensembles generated by the simulation, lending confidence to the molecular insights derived from the CG model. This approach has been instrumental in characterizing the influence of counter-ions on the phase behavior of SDS solutions.

Multi-Step Computational-Experimental Pipelines: A sophisticated approach involves a pipeline where different computational and experimental methods are linked. For instance, MD simulations can be performed to generate realistic, equilibrated structures of SDS micelles. nih.gov These structures can then be used as input for theoretical models, such as COSMOmic, to predict micelle-water partition coefficients for various solutes. nih.gov The final predicted values can then be validated against experimental partitioning data, creating a comprehensive workflow from fundamental simulation to property prediction and experimental verification. nih.gov Similarly, neutron reflectivity experiments can provide data on the thickness and composition of SDS monolayers at an interface, which can be compared with values obtained from all-atom MD simulations to refine the understanding of the interfacial structure. kcl.ac.uk

Table 3: Integration of Computational and Experimental Techniques for SDS-d25

| Computational Method | Paired Experimental Technique | Integrated Insight/Application | Relevant Source(s) |

|---|---|---|---|

| Atomistic MD Simulation | ²H Nuclear Magnetic Resonance (NMR) | Validation of force fields by comparing calculated deuterium order parameters with experimental quadrupole splittings from SDS-d25. Elucidating drug location in micelles. | core.ac.ukrsc.orgiphy.ac.cn |

| Coarse-Grained MD Simulation | Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Validation of simulated micellar shapes and sizes by comparing computed scattering profiles with experimental data. | |

| Atomistic MD Simulation | Specular Neutron Reflectivity (SNR) | Determining the structure, thickness, and composition of SDS monolayers at air-water interfaces. | kcl.ac.uk |

| MD Simulation + COSMOmic | Micellar Electrokinetic Chromatography (MEKC) | Predicting and validating solute partition coefficients (Kmw) by using simulated micelle structures in a theoretical framework and comparing with experimental results. | nih.gov |

| Molecular Mechanics / Modeling | 2D Nuclear Magnetic Resonance (NMR) | Refining the 3D structure of molecules (e.g., peptides) incorporated into SDS-d25 micelles based on NMR-derived distance restraints. | core.ac.ukacs.org |

Research on Mixed Surfactant and Multi Component Systems Incorporating Sodium Dodecyl Sulfate D25

Characterization of Mixed Micelle Formation and Synergistic Interactions

The formation of mixed micelles, aggregates composed of more than one type of surfactant, is a key area of research. The inclusion of SDS-d25 in these studies allows for detailed characterization of the composition and structure of the resulting micelles.

In studies of mixed systems containing the zwitterionic phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and SDS-d25 at the air-water interface, vibrational sum frequency generation (VSFG) spectroscopy reveals a competitive interaction for surface sites. The presence of dodecyl sulfate (B86663) anions leads to a lower number density of DPPC molecules at the interface. osu.educonicet.gov.ar Conversely, spectroscopic results also show that fewer deuterated dodecyl sulfate chains are present at the interface when a DPPC film is present. osu.edu This competition is accompanied by an increased conformational ordering of the acyl chains of both the DPPC molecules and the interfacial dodecyl sulfate anions in the mixed system. osu.edu

Small-angle neutron scattering (SANS) is a powerful technique to study the structure of mixed micelles in solution. In a study of mixed micelles of SDS-d25 and a macromonomer, poly(propylene oxide) methacrylate (B99206) (PPOMA), SANS data revealed a core-shell structure. The core is primarily formed by the SDS-d25 molecules, which is then surrounded by a shell of the PPOMA macromonomers. nii.ac.jpbanglajol.info The analysis of the scattering curves showed that the aggregation number of SDS-d25 in the mixed micelles decreases as the weight ratio of PPOMA to SDS-d25 increases. nii.ac.jpbanglajol.info

| Weight Ratio (PPOMA/SDS-d25) | SDS-d25 Aggregation Number (Nag SDS) | PPOMA Aggregation Number (Nag PPOMA) | Total Aggregation Number |

| 0 | 60 | 0 | 60 |

| 0.5 | 55 | 2 | 57 |

| 1 | 50 | 4 | 54 |

| 2 | 45 | 8 | 53 |

This table presents data on the aggregation numbers of SDS-d25 and PPOMA in mixed micelles at different weight ratios, as determined from SANS and other techniques. The data indicates that the incorporation of PPOMA leads to a decrease in the number of SDS-d25 molecules per micelle.

Synergistic interactions, where the properties of the mixed system are more favorable than the individual components, are common in surfactant mixtures. In systems of SDS and the non-ionic surfactant N,N-dimethyldodecylamine N-oxide (DDAO), a significant synergistic effect is observed, with the critical micelle concentration (CMC) of the mixture being up to 20 times lower than that of the pure surfactants. iaea.org This synergy is attributed to reduced electrostatic and steric repulsions in the mixed micelles, leading to enhanced packing of the surfactant molecules. iaea.org

Influence of Electrolytes and Co-solutes on SDS-d25 Micellization Behavior

The micellization behavior of SDS-d25 is significantly influenced by the presence of electrolytes and co-solutes in the solution. These additives can alter the solvent properties and screen electrostatic interactions, thereby affecting the CMC and the structure of the micelles.

The addition of electrolytes, such as sodium chloride (NaCl), to aqueous solutions of SDS generally leads to a decrease in the CMC. nih.govnih.gov This is due to the screening of the electrostatic repulsion between the negatively charged sulfate head groups of the SDS molecules by the added salt ions. This reduction in repulsion facilitates the aggregation of surfactant molecules into micelles at lower concentrations. nih.gov The effect of different cations on the CMC of SDS has been shown to follow the order: Na⁺ < NH₄⁺ < K⁺ < Mg²⁺, with Mg²⁺ causing the largest decrease. osu.edu This is related to the valency and hydrated radius of the cations. nih.gov

Co-solutes, such as short-chain alcohols, also have a pronounced effect on the micellization of SDS. In ethanol-water mixtures, the CMC of SDS generally decreases with an increasing amount of ethanol (B145695), which can be attributed to changes in the nature of the mixed solvent media and inter-ionic attractions. researchgate.net However, in some systems, the addition of ethanol can initially promote and then inhibit micelle formation. nist.gov For instance, in a NaCl-C₂H₅OH-H₂O system, the CMC of SDS first decreases and then increases with increasing ethanol content. nist.gov In contrast, in an NH₄Cl-C₂H₅OH-H₂O system, the addition of ethanol consistently inhibits micelle formation. nist.gov

Molecular dynamics simulations of mixed micelles of SDS and 1-butanol (B46404) have shown that the co-surfactant molecules can be located either on the surface of the surfactant aggregate or with their hydrocarbon tails immersed in it. karazin.uaosu.edu The presence of 1-butanol was found to decrease the degree of counterion binding in a non-linear fashion. karazin.uaosu.edu

| Ethanol Concentration (% v/v) | CMC (mol/L) |

| 0 | 0.0170 |

| 5 | 0.0140 |

| 10 | 0.0119 |

This table shows the change in the critical micelle concentration (CMC) of Sodium Dodecyl Sulfate (SDS) with increasing concentrations of ethanol in an ethanol-water mixed solvent at a constant temperature. The data indicates that ethanol promotes micellization, lowering the CMC. researchgate.net

Phase Behavior and Aggregate Transitions in Complex SDS-d25 Containing Systems

In multi-component systems, SDS-d25 can participate in the formation of various aggregate structures and undergo phase transitions. The complexity of these systems often leads to the formation of phases beyond simple spherical micelles, such as lamellar and hexagonal liquid crystals. whiterose.ac.uk

In ternary systems of SDS, a co-surfactant like 1-decanol, and water (D₂O), a rich phase behavior is observed. Studies have identified discotic and biaxial nematic phases, as well as coexistence regions of nematic/lamellar and lamellar/micellar isotropic phases. researchgate.net The shape anisotropy of the micelles, which is influenced by factors like the surfactant alkyl chain length, plays a crucial role in the stabilization of these different lyotropic nematic phases. researchgate.net

Molecular dynamics simulations have provided insights into the shape of mixed micelles. For example, simulations of mixed micelles of SDS and 1-butanol revealed that the micelles have a compact ellipsoidal shape, with the most co-surfactant-rich micelles being more elongated. karazin.uaosu.edu

The interaction of SDS with polymers can also lead to complex aggregate structures. In systems containing a high charge density cationic comb polymer and SDS, neutron reflectivity measurements have shown different interfacial behaviors depending on the surfactant concentration. These include the adsorption of surfactant to the polymer-covered surface, the adsorption of near-neutral polymer/surfactant complexes, and the formation of polymer/surfactant aggregates with a well-defined internal structure. nih.gov Small-angle neutron scattering (SANS) has also been used to study the structure of complexes formed between proteins and SDS, revealing that the SDS molecules form micelle-like clusters along the unfolded polypeptide chain. nih.gov

| SDS (wt%) | DDAO (wt%) | Water (wt%) | Temperature (°C) | Observed Phase(s) |

| 20 | 0 | 80 | 0 - 60 | L1 (micellar) at high T, C (crystalline) at low T |

| 20 | 1 | 79 | 0 - 60 | L1, LC (liquid crystalline), C |

| 20 | 2.5 | 77.5 | 0 - 60 | L1, LC, C |

| 20 | 5 | 75 | 0 - 60 | L1, LC, C |

This table summarizes the compositions and observed phases in a study of the Sodium Dodecyl Sulfate (SDS), N,N-dimethyldodecylamine N-oxide (DDAO), and water ternary system. The addition of DDAO influences the phase boundaries of the SDS aqueous solutions. whiterose.ac.uk

Advanced Methodological Considerations and Emerging Research Frontiers for Sodium Dodecyl Sulfate D25

Contrast Variation Strategies in Neutron Scattering for Component-Specific Information

Neutron scattering is a powerful technique for determining the structure and dynamics of materials on the nanoscale. fz-juelich.denmi3.eu The strength of the interaction between a neutron and an atomic nucleus is described by the neutron scattering length, which varies between isotopes. A key advantage of neutron scattering is the significant difference in scattering length between hydrogen and its heavier isotope, deuterium (B1214612). lzu.edu.cnias.ac.in This disparity forms the basis of contrast variation, a method that utilizes isotopic substitution to highlight or obscure specific components within a multi-component system. fz-juelich.de

By strategically replacing hydrogen with deuterium in a molecule like sodium dodecyl sulfate (B86663) (SDS), researchers can manipulate the scattering length density (SLD) of that component. stfc.ac.uk The SLD is a measure of the total scattering power of a molecule per unit volume. When the SLD of a component matches that of the surrounding solvent, it becomes effectively "invisible" to the neutrons, a phenomenon known as contrast matching. stfc.ac.uknih.gov

Sodium dodecyl sulfate-d25 is particularly effective in this regard. In small-angle neutron scattering (SANS) experiments, SDS-d25 is often used with a solvent mixture of heavy water (D₂O) and light water (H₂O) to match the SLD of other components in the system. stfc.ac.uktandfonline.com For instance, when studying a protein-surfactant complex, the solvent can be adjusted to match the SLD of the SDS-d25 micelles. tandfonline.com This renders the surfactant micelles invisible, allowing the scattering signal from the protein alone to be observed. tandfonline.com Conversely, to study the surfactant shell around a protein, the solvent can be matched to the SLD of the protein, thus highlighting the structure of the surrounding deuterated surfactant. rsc.org

This contrast variation strategy has been successfully applied in numerous studies. For example, it has been used to investigate the multimeric forms of the small multidrug resistance protein EmrE solubilized in SDS-d25 micelles, revealing different shapes at varying detergent concentrations. tandfonline.com In studies of polymer-surfactant interactions, using SDS-d25 in a D₂O solvent allows the surfactant to be "matched out," so that the scattering signal originates solely from the polymer chain, providing clear information about its conformation.

The ability to selectively highlight different parts of a complex assembly is a unique advantage of neutron scattering with deuterated molecules like SDS-d25. It provides component-specific structural information that is often unattainable with other techniques. acs.org

Table 1: Neutron Scattering Length Densities (SLD) of Common Components This table provides theoretical SLD values which are crucial for designing contrast variation experiments. The SLD of a mixture can be calculated as the sum of the SLDs of its components weighted by their volume fractions.

| Component | Scattering Length (b) / fm | Molar Volume (Vm) / ų | SLD / ×10⁻⁶ Å⁻² |

| C₁₂H₂₅ (h-SDS tail) | -13.72 | 352 | -0.39 |

| C₁₂D₂₅ (d-SDS tail) | 246 | 352 | 6.98 |

| SO₄ (sulfate headgroup) | 26.1 | 60 | 4.32 |

| D₂O | 19.1 | 29.9 | 6.37 |

| Data sourced from an integrative toolbox for studying surfactant-stabilised protein forms. rsc.org |

Selective Deuteration in SDS-d25 Derivatives for Targeted Structural Probes

While perdeuteration, as in SDS-d25, is a powerful tool, the synthesis of selectively deuterated surfactant derivatives offers even more refined possibilities for structural analysis. nist.gov By placing deuterium atoms at specific positions within the SDS molecule, researchers can create highly targeted probes to investigate distinct regions of a molecular assembly. nist.govnih.gov

The synthesis of uniformly deuterated SDS (SDS-d25) typically starts with d25-n-dodecanol, which is commercially available. tandfonline.com This deuterated alcohol can be produced by the reduction of deuterated dodecanoic acid (d23-n-dodecanoic acid) with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). tandfonline.com

Building on these synthetic principles, it is possible to create SDS derivatives with deuterium labels on either the alkyl tail or specific segments of it. For example, selective deuteration of the terminal methyl group of the dodecyl chain has provided insights into the packing within the core of SDS micelles. nist.gov This level of detail allows for a more nuanced understanding of intermolecular interactions and the internal structure of self-assembled systems.

The development of synthetic methodologies for selective deuteration is an active area of research. rsc.org These methods are not limited to surfactants but extend to a wide range of organic molecules, including amino acids and polymers, significantly broadening the scope of structural studies by neutron scattering and other techniques like nuclear magnetic resonance (NMR) spectroscopy. annualreviews.orgwisc.edu In NMR, selective deuteration helps to simplify complex spectra and suppress certain relaxation pathways, leading to sharper signals and more precise structural information. annualreviews.org

The ability to synthesize custom-deuterated SDS derivatives provides a versatile toolkit for probing specific structural questions. For instance, in a study of a surfactant-adsorbed polymer layer, having deuterium only on the part of the surfactant tail closest to the headgroup could reveal detailed information about the orientation and conformation of the surfactant at the polymer interface.

Future Directions in the Application of SDS-d25 for Complex Biological and Material Systems

The application of SDS-d25 and other deuterated surfactants is poised to expand significantly, driven by advancements in both synthesis and analytical techniques. The growing demand for deuterated molecules for neutron scattering experiments has spurred the establishment of dedicated deuteration facilities. fz-juelich.delzu.edu.cn These facilities aim to make a wider range of deuterated materials, including complex surfactants and lipids, more accessible to the scientific community. europa.eu

Future research will likely focus on more complex and biologically relevant systems. For example, understanding the interaction of surfactants with cell membranes is a key area of interest. nmi3.eu By using deuterated lipids and SDS-d25 in model membrane systems, researchers can use neutron reflectometry and SANS to get a detailed picture of how surfactants penetrate and potentially disrupt the lipid bilayer. aip.org This has implications for drug delivery, toxicology, and the formulation of personal care products. stfc.ac.uk

In materials science, the use of SDS-d25 will continue to be crucial for understanding the structure of complex fluids, such as those containing polymers, nanoparticles, and other additives. acs.orgresearchgate.net The ability to contrast-match different components will be essential for unraveling the hierarchical structures that govern the rheological and functional properties of these materials. researchgate.net For instance, in the development of new drug formulations or advanced materials, understanding how SDS-d25 interacts with and organizes other components at the nanoscale can guide the design of products with desired properties.

Furthermore, the combination of contrast variation SANS with other techniques, such as time-resolved scattering, opens up possibilities to study the kinetics of molecular exchange and self-assembly processes. acs.org By monitoring the change in scattering as deuterated and non-deuterated components mix, researchers can gain insights into the dynamic pathways of complex formation and dissociation.

As the complexity of the systems under investigation grows, the need for sophisticated, selectively deuterated probes like derivatives of SDS-d25 will become even more critical. The continued development of synthetic methods and the increasing availability of deuterated molecules will undoubtedly push the frontiers of what can be studied, providing unprecedented insights into the structure and function of complex biological and material systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.